Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

Catalog No.
S13593258
CAS No.
M.F
C13H12BrNO2S
M. Wt
326.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

Product Name

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

IUPAC Name

ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

FRFCNLRFCZAIFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate is a compound belonging to the thiazole family, characterized by a thiazole ring, a carboxylate group, and a benzyl substituent. Its molecular formula is C₁₄H₁₃BrN₂O₂S, and it features significant structural components that contribute to its chemical properties and biological activities. The thiazole moiety is known for its role in various pharmacological applications, making derivatives like ethyl 4-benzyl-2-bromothiazole-5-carboxylate of particular interest in medicinal chemistry.

Typical of thiazole derivatives:

  • Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

Thiazole derivatives, including ethyl 4-benzyl-2-bromothiazole-5-carboxylate, have been investigated for their biological activities. They often exhibit:

  • Antimicrobial Properties: Many thiazole compounds show activity against bacteria and fungi.
  • Antitumor Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Certain thiazoles possess anti-inflammatory properties that can be beneficial in treating various conditions.

For example, studies have indicated that related thiazole compounds possess significant inhibitory effects against certain pathogens, highlighting the potential of ethyl 4-benzyl-2-bromothiazole-5-carboxylate in drug development .

The synthesis of ethyl 4-benzyl-2-bromothiazole-5-carboxylate typically involves several key steps:

  • Formation of Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thiourea.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
  • Esterification: The carboxylic acid derivative is converted into the ester form using alcohols in the presence of acid catalysts.

Alternative synthetic routes may also incorporate methodologies such as microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agriculture: Investigated for potential use as a pesticide due to its biological activity against pathogens.
  • Material Science: Utilized in synthesizing polymers or materials with specific properties due to its reactive functional groups.

Studies on the interactions of ethyl 4-benzyl-2-bromothiazole-5-carboxylate with biological systems have revealed:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Research has shown that certain thiazoles can inhibit specific enzymes involved in disease pathways, suggesting similar potential for this compound.

These interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of ethyl 4-benzyl-2-bromothiazole-5-carboxylate .

Several compounds share structural similarities with ethyl 4-benzyl-2-bromothiazole-5-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-5-bromothiazole-4-carboxylateContains an amino group at position 2Exhibits strong antimicrobial activity
Benzothiazole derivativesVariations in substituents on the benzene ringKnown for diverse biological activities
Thiazolidine derivativesIncorporates a thiazolidine ring structurePotential anti-diabetic properties

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate stands out due to its specific combination of a benzene ring and bromine substitution, which may enhance its biological activity compared to other thiazoles lacking these features .

Systematic IUPAC Nomenclature

The IUPAC name for this compound is ethyl 2-bromo-4-(phenylmethyl)-1,3-thiazole-5-carboxylate. This nomenclature follows the priority order of functional groups:

  • The parent heterocycle is the thiazole ring (positions 1–3 for sulfur and nitrogen).
  • Substituents are numbered to give the lowest possible locants: bromine at position 2, benzyl (-CH₂C₆H₅) at position 4, and the ethyl ester (-COOEt) at position 5.

Alternative Chemical Designations

Common synonyms include:

  • Ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate
  • 2-Bromo-4-benzylthiazole-5-carboxylic acid ethyl ester
  • MFCD27952612 (MDL number).

Structural Relationship to Thiazole Derivatives

The compound belongs to the thiazole class, characterized by a five-membered ring containing sulfur (position 1) and nitrogen (position 3). Key structural features include:

PositionSubstituentRole
2BromineElectrophilic site for nucleophilic substitution
4BenzylEnhances lipophilicity and π-π stacking potential
5Ethyl esterServes as a prodrug motif hydrolyzable to carboxylic acids

This substitution pattern aligns with bioactive thiazole derivatives, such as the antibiotic sulfathiazole and the antiparasitic drug thiabendazole, which similarly exploit thiazole’s electronic diversity.

Molecular Architecture and Physicochemical Properties

Core Thiazole Ring

The thiazole ring exhibits aromaticity due to delocalized π-electrons across the sulfur, nitrogen, and carbon atoms. This property stabilizes the molecule and influences its reactivity:

  • Electrophilic substitution favors position 5 (highest electron density).
  • Deprotonation occurs at the C2-H position under basic conditions.

Substituent Effects

  • Bromine (C2): The electronegative bromine withdraws electron density, making C2 susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is critical for forming carbon-carbon bonds in cross-coupling reactions.
  • Benzyl (C4): The benzyl group increases the compound’s logP (predicted XLogP3 = 3.34), enhancing membrane permeability for biological applications.
  • Ethyl ester (C5): The ester group improves solubility in organic solvents and can be hydrolyzed in vivo to the carboxylic acid, a common prodrug strategy.

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₃H₁₂BrNO₂S
Molecular weight326.21 g/mol
Boiling pointNot reported
Storage conditions2–8°C under inert gas
Topological polar SA67.4 Ų

The compound’s moderate polar surface area (67.4 Ų) suggests balanced solubility in both aqueous and lipid environments, ideal for drug delivery systems.

Synthetic and Industrial Relevance

Pharmaceutical Applications

  • Antibiotic precursors: Hydrolysis of the ethyl ester yields carboxylic acids active against Gram-positive bacteria.
  • Kinase inhibitors: The bromine atom facilitates Suzuki-Miyaura couplings to generate biaryl scaffolds targeting EGFR and VEGFR2.

Agrochemical Uses

Thiazole derivatives are integral to fungicides and insecticides. The benzyl group in this compound may improve adhesion to plant surfaces, while bromine enhances pesticidal activity through halogen bonding.

Chemical Synthesis

The compound serves as a building block in:

  • Heterocyclic annulations: Reacts with amines to form imidazothiazoles.
  • Cross-coupling reactions: Palladium-catalyzed couplings install aryl or alkyl groups at C2.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

324.97721 g/mol

Monoisotopic Mass

324.97721 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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